molecular formula C7H10N2 B048140 2,3-Dimethylpyridin-4-amine CAS No. 122475-57-4

2,3-Dimethylpyridin-4-amine

Cat. No. B048140
CAS RN: 122475-57-4
M. Wt: 122.17 g/mol
InChI Key: YHUUZKCUQVILTK-UHFFFAOYSA-N
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Description

2,3-Dimethylpyridin-4-amine, also known as DMPA, is an organic compound belonging to the pyridine family. It is a heterocyclic compound containing an amine group and a pyridine ring. DMPA is a colorless, crystalline solid that is soluble in water and other polar solvents. It is an important intermediate in the synthesis of many organic compounds, such as pharmaceuticals, agrochemicals, and dyes. DMPA has been studied extensively for its potential applications in the fields of medicine and agriculture.

Scientific Research Applications

  • Semiconductors, Catalysis, and Photocatalysis : Complexes of 2,6-dimethylpyridine 1-oxide with lanthanide iodides, which are related to 2,3-Dimethylpyridin-4-amine, have shown properties useful for applications in semiconductors, catalysis, and photocatalysis (Ramakrishnan & Soundararajan, 1977).

  • Polymerization : The compound assists in stabilizing the growing carbocation in isobutyl vinyl ether polymerization, enabling living polymerization (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

  • Structural and Chemical Properties : Dimethylplatinum(II) complexes with ligand-substituted pyridine or amine exhibit promising structural and chemical properties, which may have potential applications in catalysis and pharmaceuticals (Thorn & Calabrese, 1988).

  • Chemisorption and Surface Interactions : This compound interacts strongly with chemisorbed oxygen at Cu(110) surfaces, altering the structure and providing a general model for amine-oxygen interactions at metal surfaces (Carley et al., 2005).

  • Proton Transfer in Hydrogen-bonded Complexes : The 3,5-dimethylpyridine complex, related to this compound, represents a critical point for 50% proton transfer in hydrogen-bonded complexes of 2-chloro-4-nitrobenzoic acid (Awad & Habeeb, 1996).

  • Catalysis in Synthesis : N,N-Dimethylpyridin-4-Amine (DAMP) acts as a catalyst under solvent-free conditions for the synthesis of ethylcyanocarbonates, offering an environmentally friendly method (Khan et al., 2010).

  • Nucleophilic Catalysis : Planar-chiral derivatives of 4-(dimethylamino)pyridine show potential for diverse nucleophilic catalysis processes (Fu, 2004).

Safety and Hazards

While specific safety and hazard information for 2,3-Dimethylpyridin-4-amine is not available, chemicals of this nature are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

2,3-Dimethylpyridin-4-amine, also known as N,N-Dimethylpyridin-4-amine (DMAP), is a highly versatile nucleophilic catalyst . It primarily targets acylation reactions and esterifications .

Mode of Action

DMAP interacts with its targets by accelerating the esterification of hindered alcohols via acid anhydrides . It has been shown to speed up these reactions by up to 10,000 fold .

Biochemical Pathways

DMAP is involved in various organic transformations like the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, and applications in natural products chemistry . It has also been used as a catalyst for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .

Pharmacokinetics

It’s worth noting that dmap is used in the synthesis of ionic liquids, which have been reported to have high thermal stability

Result of Action

The result of DMAP’s action is the efficient synthesis of various organic compounds. For instance, it has been used as a catalyst for the facile synthesis of indoles and 1H-tetrazoles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMAP. For example, the synthesis of indoles and 1H-tetrazoles using DMAP as a catalyst was carried out under a solvent-free environment, which is considered environmentally friendly . Moreover, thermal studies of DMAP-based ionic liquids have been carried out to determine their stability for temperature-dependent reactions .

properties

IUPAC Name

2,3-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUUZKCUQVILTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428535
Record name 2,3-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122475-57-4
Record name 2,3-Dimethyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122475-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylpyridin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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